Cas no 73758-18-6 (Tris(3,5-dimethylheptan-4-yl) Borate)
73758-18-6 structure
Product Name:Tris(3,5-dimethylheptan-4-yl) Borate
CAS-nummer:73758-18-6
MF:C27H57BO3
MW:440.550689458847
CID:1763118
PubChem ID:52398
Update Time:2025-04-21
Tris(3,5-dimethylheptan-4-yl) Borate Chemische en fysische eigenschappen
Naam en identificatie
-
- tris(3,5-dimethylheptan-4-yl) borate
- Tri(diisobutylcarbinyl) borate
- Tris(3,5-dimethyl-4-heptyl) borate
- BORIC ACID, TRIS(3,5-DIMETHYL-4-HEPTYL) ESTER
- AC1L1CVK
- NSC59765
- NSC-59765
- LS-45051
- Tris[1-(1-methylpropyl)-2-methylbutoxy]borane
- DTXSID10994648
- 73758-18-6
- NSC 59765
- 4-Heptanol,5-dimethyl-, triester with boric acid (H3BO3)
- Boric acid,5-dimethyl-4-heptyl) ester
- SCHEMBL718591
- Tris(3,5-dimethylheptan-4-yl) Borate
-
- Inchi: 1S/C27H57BO3/c1-13-19(7)25(20(8)14-2)29-28(30-26(21(9)15-3)22(10)16-4)31-27(23(11)17-5)24(12)18-6/h19-27H,13-18H2,1-12H3
- InChI-sleutel: DALDOQDZVZPDLY-UHFFFAOYSA-N
- LACHT: O(B(OC(C(C)CC)C(C)CC)OC(C(C)CC)C(C)CC)C(C(C)CC)C(C)CC
Berekende eigenschappen
- Exacte massa: 439.44391
- Monoisotopische massa: 440.44
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 18
- Complexiteit: 341
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 6
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 27.7A^2
Experimentele eigenschappen
- Dichtheid: 0.849
- Smeltpunt: 99.5°C
- Kookpunt: 347.3°C at 760 mmHg
- Vlampunt: 115.3°C
- Brekindex: 1.435
- PSA: 27.69
- LogboekP: 8.40350
Tris(3,5-dimethylheptan-4-yl) Borate Gerelateerde literatuur
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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